C5-Bromo Substitution Confers Unique Cross-Coupling Reactivity Absent in Non-Halogenated Analogs
The presence of a bromine atom at the C5-position of the thiazole ring provides a critical synthetic handle for Pd-catalyzed cross-coupling reactions that is completely absent in the non-halogenated 4-phenylthiazole-2-carbaldehyde analog . Systematic studies on halothiazoles under Stille conditions have demonstrated that 5-bromo-substituted thiazoles undergo efficient cross-coupling with organostannanes, enabling regioselective C5-arylation and alkenylation . In contrast, the non-brominated analog 4-phenylthiazole-2-carbaldehyde (CAS 75390-44-2) lacks this reactive site entirely, precluding any C5-functionalization via cross-coupling and limiting derivatization options to aldehyde-based chemistry alone.
| Evidence Dimension | Availability of C5 cross-coupling handle (Pd-catalyzed Suzuki/Stille/Sonogashira reactivity) |
|---|---|
| Target Compound Data | Present (C5-Br functional group; molecular weight 268.13 g/mol; C10H6BrNOS) |
| Comparator Or Baseline | 4-Phenylthiazole-2-carbaldehyde (CAS 75390-44-2): C5-H; molecular weight 189.23 g/mol; C10H7NOS |
| Quantified Difference | Qualitative (presence vs. absence of halogen leaving group) with molecular weight increase of 78.90 g/mol due to Br substitution |
| Conditions | Pd-catalyzed cross-coupling conditions (Suzuki: Pd(PPh3)4, base, arylboronic acid; Stille: Pd catalyst, arylstannane) |
Why This Matters
The C5-bromo group enables modular diversification of the thiazole scaffold via robust cross-coupling chemistry, which is impossible with non-halogenated analogs.
